

Pik-75 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pik-75*

Cat. No.: *B1354059*

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An In-depth Technical Guide to Pik-75

Introduction: **Pik-75** is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K), a family of lipid kinases crucial in regulating cellular processes such as growth, proliferation, survival, and motility.[1][2][3] Due to the frequent mutation and overactivation of the PI3K/AKT/mTOR pathway in human cancers, inhibitors targeting this pathway, particularly selective inhibitors like **Pik-75**, are of significant interest to researchers and drug development professionals.[1][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental methodologies associated with **Pik-75**.

Chemical Structure and Properties

Pik-75 is an imidazopyridine compound.[1] It is commercially available as both a free base and a hydrochloride salt.[6][7] The hydrochloride form is often used in experimental settings due to its solubility properties.[6][8]

Table 1: Chemical and Physical Properties of **Pik-75**

Property	Value	Reference
IUPAC Name	N'-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide	[6]
Molecular Formula	C ₁₆ H ₁₄ BrN ₅ O ₄ S (Free Base) C ₁₆ H ₁₄ BrN ₅ O ₄ S.HCl (HCl Salt)	[1][7][9][10]
Molecular Weight	452.28 g/mol (Free Base) 488.74 g/mol (HCl Salt)	[6][8][9][10]
CAS Number	372196-67-3 (Free Base) 372196-77-5 (HCl Salt)	[1][7]
Appearance	Solid	[2]
Melting Point	>156°C (decomposes) (HCl Salt)	
Solubility	Soluble in DMSO to 5 mM	
SMILES	<chem>Cc1ccc(cc1S(=O)(=O)N(C)/N=C/c2cnc3ccc(cnc3)Br)-[O-]</chem>	[10]
InChI Key	QTHCAAFKVUWAFI-DJKKODMXSA-N	[10]

Biological Activity and Mechanism of Action

Pik-75 is a highly selective inhibitor of the class IA PI3K catalytic subunit p110α.[1][2][8][11] Its mechanism of action is non-competitive with respect to ATP, but competitive with the lipid substrate, phosphatidylinositol (PI).[8] In addition to its potent activity against p110α, **Pik-75** also demonstrates significant inhibitory effects against DNA-dependent protein kinase (DNA-PK) and, to a lesser extent, other PI3K isoforms and related kinases.[6][8][12] Recent studies have also identified it as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9), which contributes to its pro-apoptotic effects by downregulating the anti-apoptotic protein MCL-1.[13][14]

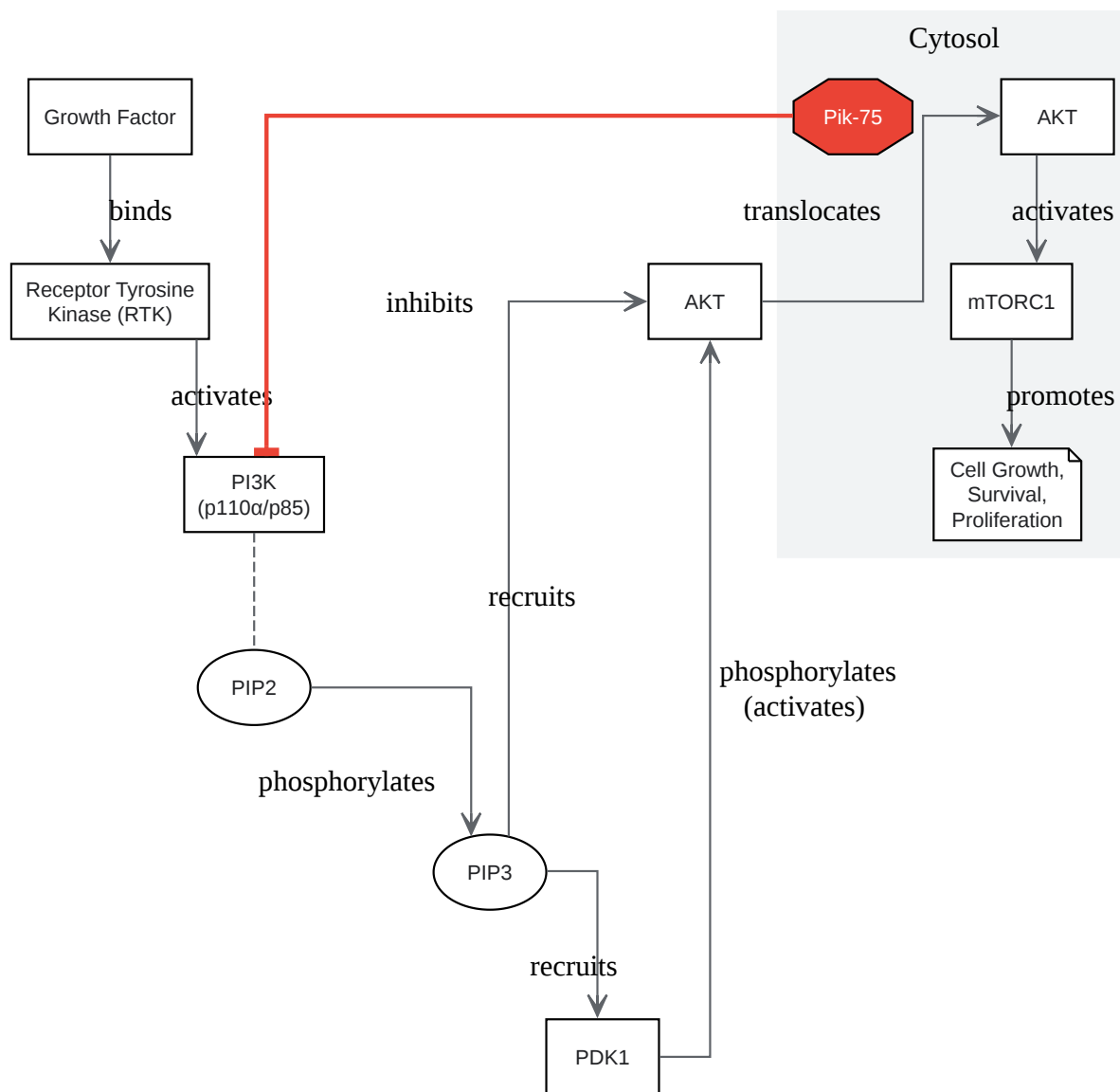
The inhibition of p110 α by **Pik-75** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][11] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][11] This blockade of the PI3K/Akt signaling cascade leads to the inhibition of cell proliferation, survival, and the induction of apoptosis in various cancer cell lines.[13][15]

Table 2: Inhibitory Profile of **Pik-75** Against Various Kinases

Target Kinase	IC ₅₀ (nM)	K _i (nM)	Notes	Reference
p110 α (PIK3CA)	5.8	2.3 (vs. PI) 36 (vs. ATP)	Highly selective over other PI3K isoforms.	[8]
p110 β (PIK3CB)	1300	-	Over 200-fold less potent than against p110 α .	[1][8][12]
p110 γ (PIK3CG)	76	-	[1][6][8][12]	[6][8][12][16]
p110 δ (PIK3CD)	510	-	[8][12]	
DNA-PK	2	-	Potent inhibition.	
mTORC1	~1000	-	[12]	[13][14]
mTORC2	~10000	-	[12]	
CDK9	-	-	Identified as a key target for inducing apoptosis.	
ATM	2300	-	[12]	[12]
ATR	21000	-	[12]	

Signaling Pathway Analysis

Pik-75 primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and survival.[4][17][18] Activation of this pathway typically begins with a growth factor binding to a receptor tyrosine kinase (RTK), leading to the recruitment and activation of PI3K.[17] Activated PI3K then phosphorylates PIP2 to generate the second messenger PIP3.[11] PIP3 recruits PDK1 and Akt to the cell membrane, resulting in Akt phosphorylation and activation.[17] Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and to inhibit apoptosis.[1][4][17]



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Pik-75**.

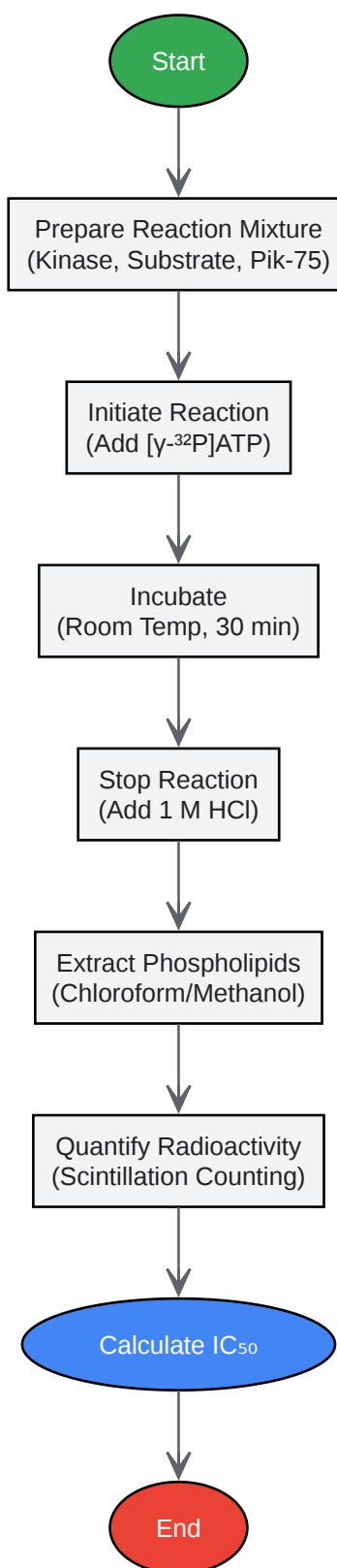
Experimental Protocols

The following sections detail common experimental methodologies used to characterize the activity of **Pik-75**.

This assay is used to determine the inhibitory potency (IC_{50}) of **Pik-75** against specific kinase targets in a cell-free system.

Methodology:

- **Reaction Buffer Preparation:** Prepare a buffer solution, typically containing 20 mM HEPES (pH 7.5) and 5 mM $MgCl_2$.[\[8\]](#)
- **Reaction Mixture:** In a total volume of 50 μL , combine the kinase (e.g., purified p110 α), the lipid substrate (180 μM phosphatidylinositol), and varying concentrations of **Pik-75** (dissolved in DMSO).[\[8\]](#)
- **Initiation:** Start the kinase reaction by adding 100 μM ATP containing a radioactive tracer, such as $[\gamma\text{-}^{32}P]ATP$ (2.5 μCi).[\[8\]](#)
- **Incubation:** Incubate the reaction mixture at room temperature for 30 minutes.[\[8\]](#)
- **Termination:** Stop the reaction by adding 50 μL of 1 M HCl.[\[8\]](#)
- **Extraction:** Extract the phosphorylated lipid products using 100 μL of a chloroform/methanol (1:1 v/v) solution.[\[8\]](#)
- **Quantification:** Separate the phases and measure the radioactivity in the organic phase using liquid scintillation counting.[\[8\]](#)
- **Analysis:** Calculate the percentage of kinase inhibition at each **Pik-75** concentration and determine the IC_{50} value by non-linear regression.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

This assay measures the effect of **Pik-75** on the proliferation and viability of cancer cell lines.

Methodology:

- Cell Seeding: Plate cells (e.g., human MV4-11 or MIA PaCa-2 cells) in 96-well plates and allow them to adhere overnight.[\[8\]](#)
- Compound Treatment: Treat the cells with a range of concentrations of **Pik-75** for a specified duration (e.g., 48 or 72 hours).[\[8\]](#)[\[12\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[\[8\]](#)
- Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell viability and calculate the IC₅₀ value.

This technique is used to confirm that **Pik-75** inhibits the PI3K pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt.

Methodology:

- Cell Treatment: Culture cells (e.g., feline esophageal epithelial cells or human cancer cell lines) and treat them with **Pik-75** at various concentrations for a defined period. A stimulant, such as insulin or H₂O₂, may be used to activate the PI3K pathway.[\[19\]](#)
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Incubate with a primary antibody for total Akt as a loading control.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, demonstrating a dose-dependent decrease with **Pik-75** treatment.[19]

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- To cite this document: BenchChem. [Pik-75 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#pik-75-chemical-structure-and-properties]

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